molecular formula C8H10N2O2S2 B1304951 1-(4-(Methylsulfonyl)phenyl)thiourea CAS No. 84783-67-5

1-(4-(Methylsulfonyl)phenyl)thiourea

Cat. No.: B1304951
CAS No.: 84783-67-5
M. Wt: 230.3 g/mol
InChI Key: GZVDZCUMARHBQV-UHFFFAOYSA-N
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Description

Overview of Thiourea (B124793) Derivatives in Chemical and Biological Sciences

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a C=S group bonded to two nitrogen atoms. This functional group allows for a variety of chemical reactions and interactions, making thiourea derivatives valuable synthons in organic synthesis. nih.gov In the biological sciences, thiourea derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties. mdpi.combiointerfaceresearch.comnih.govmdpi.com

The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds and coordinate with metal ions, which allows them to interact with various biological targets such as enzymes and proteins. biointerfaceresearch.com The diverse applications of these compounds have spurred extensive research into the synthesis and biological evaluation of novel thiourea derivatives with tailored properties.

Significance of the 4-(Methylsulfonyl)phenyl Moiety in Thiourea Scaffolds

The 4-(methylsulfonyl)phenyl group is a key structural feature in many biologically active compounds. nih.gov The methylsulfonyl (-SO2CH3) group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. nih.gov

In the context of drug design, the incorporation of a 4-(methylsulfonyl)phenyl moiety has been a successful strategy in the development of various therapeutic agents, notably as a key component of several selective COX-2 inhibitors. researchgate.net This group can enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic profile. nih.gov When attached to a thiourea scaffold, the 4-(methylsulfonyl)phenyl group is expected to modulate the electronic properties of the thiourea core and potentially enhance its biological activity.

Current Research Trajectories for 1-(4-(Methylsulfonyl)phenyl)thiourea and Related Compounds

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the current research trajectories for structurally related compounds provide insight into its potential areas of investigation. The primary areas of interest for thiourea derivatives containing sulfonyl groups are in the development of novel therapeutic agents.

Anticancer Research: A significant area of research is the exploration of sulfonyl-containing thiourea derivatives as anticancer agents. nih.govnih.gov Studies on related compounds have shown that they can exhibit cytotoxic activity against various cancer cell lines. nih.govnih.gov The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival. biointerfaceresearch.com

Antimicrobial Research: There is a growing interest in developing new antimicrobial agents to combat drug-resistant pathogens. Thiourea derivatives have shown promise in this area, and the inclusion of a sulfonyl group can enhance their antimicrobial potency. researchgate.netresearchgate.netresearchgate.net Research in this direction would involve screening this compound and its analogs against a panel of bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

Enzyme Inhibition: The structure of this compound suggests its potential as an enzyme inhibitor. nih.govtandfonline.com The thiourea moiety is known to interact with various enzymes, and the methylsulfonylphenyl group is a key feature in many enzyme inhibitors. nih.govnih.gov Future research could explore the inhibitory activity of this compound against specific enzymes that are therapeutic targets for various diseases.

Below is a table summarizing the biological activities of structurally related thiourea derivatives, which may suggest the potential activities of this compound.

Compound/Derivative Class Biological Activity Research Findings
Thiourea Derivatives with Sulfonamide Moiety Anticancer Some derivatives show potent cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range. nih.govnih.gov
N-Aryl Thioureas Antimicrobial Exhibit activity against both Gram-positive and Gram-negative bacteria, with MIC values reported in the µg/mL range for some derivatives. nih.gov
Sulfonyl-Containing Thioureas Enzyme Inhibition Known to inhibit various enzymes, including carbonic anhydrases, with some derivatives showing potent inhibition. nih.gov
Phenylthiourea (B91264) Derivatives Antiviral Certain derivatives have been shown to possess antiviral properties against a range of viruses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylsulfonylphenyl)thiourea
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InChI

InChI=1S/C8H10N2O2S2/c1-14(11,12)7-4-2-6(3-5-7)10-8(9)13/h2-5H,1H3,(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVDZCUMARHBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233812
Record name 1-(4-Methylsulphonylphenyl)thiourea
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Molecular Weight

230.3 g/mol
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CAS No.

84783-67-5
Record name N-[4-(Methylsulfonyl)phenyl]thiourea
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Record name 1-(4-Methylsulphonylphenyl)thiourea
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Record name 1-(4-Methylsulphonylphenyl)thiourea
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Record name 1-(4-methylsulphonylphenyl)thiourea
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Record name 1-(4-Methylsulfonylphenyl)thiourea
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Synthetic Methodologies for 1 4 Methylsulfonyl Phenyl Thiourea and Its Derivatives

General Synthetic Approaches to Thioureas Bearing a Methylsulfonylphenyl Group

The synthesis of thioureas containing the methylsulfonylphenyl moiety generally follows well-trodden paths in thiourea (B124793) chemistry, including cyclization reactions where the thiourea acts as a building block, condensation reactions with isothiocyanates, and specific strategies to incorporate the key aromatic sulfone group.

Thiourea and its derivatives are versatile reactants in the synthesis of a wide array of heterocyclic compounds. tandfonline.com These reactions are crucial for creating more complex molecules where the thiourea substructure is embedded within a ring system. For instance, N-aryl thioureas can undergo oxidative cyclization to form various heterocycles. ekb.eg One of the most prominent examples is the Hantzsch thiazole (B1198619) synthesis, where a thiourea reacts with an α-haloketone. This methodology can be adapted for derivatives of 1-(4-(methylsulfonyl)phenyl)thiourea to produce 2-aminothiazole (B372263) structures bearing the methylsulfonylphenyl group. Similarly, thiourea derivatives are key components in Biginelli-type reactions to form pyrimidine-based heterocycles. nih.gov These cyclization strategies demonstrate the utility of the thiourea functional group as a linchpin in the assembly of diverse heterocyclic scaffolds. tandfonline.comchim.it

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. nih.govnih.gov To generate derivatives of this compound, the key intermediate is 4-(methylsulfonyl)phenyl isothiocyanate. This electrophilic compound readily reacts with a diverse range of amines (R-NH₂) to yield the corresponding thiourea derivatives.

The isothiocyanate intermediate can be prepared from the corresponding primary amine, 4-(methylsulfonyl)aniline (B1202210). Common methods for this conversion include reaction with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurylation reagent to yield the isothiocyanate. beilstein-journals.orgnih.gov Alternative reagents for converting amines to isothiocyanates include phenyl chlorothionoformate and thiophosgene, although the latter is highly toxic. organic-chemistry.orgchemrxiv.org A one-pot process for this transformation under aqueous conditions has also been developed, enhancing the method's efficiency and environmental friendliness. nih.gov

A related approach involves the in situ generation of an acyl isothiocyanate from an acyl chloride and a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) or potassium thiocyanate). nih.govnih.govresearchgate.net This reactive intermediate is then immediately treated with an amine, such as 4-(methylsulfonyl)aniline, to form the N-acylthiourea product.

The synthesis of the target compound and its derivatives is critically dependent on the availability of the key building block, 4-(methylsulfonyl)aniline. chemicalbook.com This precursor provides the essential 4-(methylsulfonyl)phenyl group. There are two primary synthetic routes to obtain this intermediate:

Reduction of a Nitro Precursor : A common pathway involves the catalytic hydrogenation of 1-methanesulfonyl-4-nitro-benzene. In a typical procedure, the nitro compound is dissolved in a solvent like methanol (B129727) and hydrogenated over a palladium on carbon (Pd/C) catalyst at atmospheric pressure. The reaction proceeds until hydrogen uptake ceases, after which the catalyst is filtered off and the product is isolated, often by recrystallization.

Oxidation of a Thioether : An alternative strategy starts with 4-(methylthio)aniline, where the sulfur is in a lower oxidation state. This compound is subjected to oxidation to form the corresponding sulfone. Oxidizing agents such as hydrogen peroxide are commonly used for this transformation. prepchem.com

Starting MaterialReagentsProductTypical YieldReference
1-Methanesulfonyl-4-nitro-benzeneH₂, 10% Pd/C, Methanol4-(Methylsulfonyl)aniline65%
4-(Methylthio)anilineOxidizing Agent (e.g., H₂O₂)4-(Methylsulfonyl)anilineN/A

Specific Synthetic Pathways Towards this compound

The direct synthesis of the parent compound, this compound, is most efficiently achieved through the reaction of 4-(methylsulfonyl)aniline with a thiocarbonyl transfer agent. The most common laboratory method involves treating the amine with an isothiocyanate precursor.

A straightforward procedure is the reaction of 4-(methylsulfonyl)aniline hydrochloride with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN), in an aqueous or alcoholic solution under reflux. ijcrt.org The acidic conditions facilitate the formation of isothiocyanic acid (HNCS) in situ, which then reacts with the free amine to produce the target thiourea.

Alternatively, the synthesis can proceed via the reaction of pre-formed 4-(methylsulfonyl)phenyl isothiocyanate with ammonia (B1221849). This follows the general principle of isothiocyanate condensation, where ammonia acts as the nucleophilic amine.

Proposed Synthetic Route:

Starting Material : 4-(Methylsulfonyl)aniline

Reagents : Ammonium thiocyanate (NH₄SCN), Hydrochloric Acid (HCl), Water

Conditions : The mixture is heated under reflux for several hours. ijcrt.org

Work-up : Upon cooling, the product typically crystallizes from the reaction mixture and can be purified by filtration and recrystallization. ijcrt.org

This method is analogous to the well-established synthesis of phenylthiourea (B91264) from aniline (B41778). ijcrt.org

Emerging Synthetic Techniques in Thiourea Chemistry

Modern synthetic chemistry seeks to improve reaction efficiency, reduce environmental impact, and shorten reaction times. In the field of thiourea synthesis, microwave-assisted techniques have emerged as a powerful tool.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of thiourea derivatives, offering significant advantages over conventional heating methods. nih.govrsc.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. researchgate.netmdpi.com

For example, the synthesis of phenylthiourea from aniline and ammonium thiocyanate, which typically requires several hours of reflux, can be completed in as little as 15 minutes in a microwave reactor, with reported yields as high as 86.3%. ijcrt.org Similarly, the Hantzsch synthesis of 2-aminothiazoles, which utilizes a thiourea reactant, shows enhanced rates and yields under microwave conditions. researchgate.net This technique is broadly applicable to the synthesis of various thiourea derivatives and related heterocycles, suggesting its utility for the efficient production of this compound and its analogues. nih.gov

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Phenylthiourea Synthesis~4 hours15 minutesSignificant ijcrt.org
Hantzsch Thiazole Synthesis12 hoursA few minutes45-65% to 70-92% researchgate.net
Heterocycle SynthesisSeveral hours10-30 minutesOften higher nih.gov

One-Pot Synthetic Methodologies

One-pot syntheses offer significant advantages in chemical manufacturing, including reduced reaction times, lower costs, and decreased waste generation by avoiding the isolation of intermediate compounds. For this compound and its derivatives, the most prevalent one-pot strategies involve the in situ generation of an isothiocyanate intermediate.

A common and efficient method is the reaction of an acid chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a suitable solvent like acetone. This reaction forms an acyl or sulfonyl isothiocyanate intermediate. Without isolating this reactive intermediate, an appropriate amine—in this case, 4-(methylsulfonyl)aniline—is added to the reaction mixture. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the desired N,N'-disubstituted thiourea. researchgate.netmdpi.com This procedure is widely applicable for creating a variety of thiourea derivatives by simply changing the starting acid chloride or amine. researchgate.netmdpi.com

For instance, the synthesis of N-acyl thiourea derivatives involves the condensation of an acid chloride with ammonium thiocyanate in anhydrous acetone. The resulting isothiocyanate is then directly treated with a primary or secondary amine to yield the final product. mdpi.com A similar one-pot approach has been successfully used to synthesize sulphonyl thiourea derivatives containing pyrimidine (B1678525) rings. In this method, p-toluenesulphonyl isothiocyanate is prepared in situ from p-toluenesulphonyl chloride and sodium thiocyanate, which then reacts with various 2-amino-4,6-diarylpyrimidines to yield the target compounds. nih.gov

Another innovative one-pot protocol enables the conversion of sulfonylureas into sulfonyl thioureas. nih.gov This method bypasses the need for sensitive isothiocyanate precursors and can be performed under aqueous conditions, representing a more environmentally friendly approach. nih.gov The process can even be extended in the same pot to alkylate the thiourea intermediate, yielding diverse isothiourea analogs. nih.gov

The table below summarizes key aspects of these one-pot synthetic methodologies.

Method Starting Materials Key Reagents Intermediate Key Advantages Reference
Isothiocyanate Generation (Acyl)Acyl Chloride, Amine (e.g., 4-(methylsulfonyl)aniline)KSCN or NH₄SCN, AcetoneAcyl isothiocyanateHigh efficiency, broad substrate scope researchgate.netmdpi.com
Isothiocyanate Generation (Sulfonyl)Sulfonyl Chloride, AmineNaSCN, PyridineSulfonyl isothiocyanateEffective for sulphonyl thioureas nih.gov
Sulfonylurea ConversionSulfonylureaThiosulfate ion, Methanol/H₂OImidoylchlorideBypasses isothiocyanates, aqueous conditions nih.gov

Derivatization Strategies for this compound Analogs

The this compound scaffold serves as a versatile template for the synthesis of a wide range of analogs through various derivatization strategies. These modifications can be targeted at the nitrogen atoms or the sulfur atom of the thiourea core, allowing for systematic exploration of the chemical space.

N-Alkylation and N-Acylation: The most direct derivatization strategy involves modifying the substituents on the nitrogen atoms. This is typically achieved not by derivatizing the final thiourea product, but by employing different starting materials in the one-pot synthesis described previously. By selecting various acyl chlorides, sulfonyl chlorides, or substituted anilines, a large library of N-substituted analogs can be generated. For example, using benzoyl chloride instead of a sulfonyl chloride would yield a benzoylthiourea (B1224501) derivative. researchgate.netnih.gov

S-Alkylation to Form Isothioureas: A key derivatization pathway is the alkylation of the sulfur atom, which converts the thiourea into an isothiourea. This reaction transforms the C=S double bond into a C=N double bond within the core structure. The sulfur atom of the thiourea is nucleophilic and can react with electrophiles such as alkyl halides. This strategy has been integrated into a one-pot synthesis where the initially formed sulfonyl thiourea is subsequently alkylated in situ to produce a variety of isothiourea analogs with diverse sulfur side chains. nih.gov This approach is valuable for creating chiral isothiourea handles on complex molecules. nih.gov

The following table outlines the primary strategies for derivatizing the this compound scaffold.

Strategy Reaction Type Reagents Resulting Structure Significance Reference
N-SubstitutionOne-pot Synthesis VariationVarious acyl/sulfonyl chlorides and aminesN-Acyl/N'-Aryl ThioureasGenerates diverse libraries of thiourea analogs researchgate.netnih.gov
S-AlkylationNucleophilic SubstitutionAlkyl halidesIsothiourea derivativesIntroduces functionality at the sulfur atom; creates isothiourea core nih.gov
CyclizationCondensation/Cyclization1-Bromo-1-nitroalkenes, Base2-Iminothiazoline derivativesForms heterocyclic ring systems from the thiourea backbone rsc.orgsemanticscholar.org

Structural Elucidation and Advanced Characterization of 1 4 Methylsulfonyl Phenyl Thiourea and Its Analogs

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-(4-(methylsulfonyl)phenyl)thiourea, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals that confirm its structure.

The ¹H NMR spectrum reveals distinct chemical shifts for each type of proton. The methyl protons of the sulfonyl group (-SO₂CH₃) typically appear as a singlet. The aromatic protons on the phenyl ring show a splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, often as two doublets. The amine protons of the thiourea (B124793) moiety (-NH- and -NH₂) are also observable, often as broad singlets.

The ¹³C NMR spectrum provides information on the carbon framework. Key signals include the carbon of the methylsulfonyl group, the carbons of the aromatic ring at their distinct positions, and the downfield signal of the thiocarbonyl carbon (C=S) of the thiourea group. For example, in related N-aroyl-N'-aryl thioureas, the thiocarbonyl carbon signal appears around 179-181 ppm. mendeley.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Phenylthiourea (B91264) Analogs

Assignment ¹H Chemical Shift (δ, ppm) (DMSO-d₆) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons 7.1 - 7.5 122 - 140
NH ~9.7 -
NH₂ (broad signal) -

Note: Exact chemical shifts for this compound may vary slightly. Data is representative of the phenylthiourea scaffold.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of this compound displays several characteristic absorption bands.

Key vibrational frequencies include the N-H stretching of the thiourea group, typically seen in the 3400-3100 cm⁻¹ region. The strong asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are prominent, usually appearing near 1300 cm⁻¹ and 1150 cm⁻¹, respectively. The C=S (thione) stretching vibration is also a key diagnostic peak. mendeley.com

Table 2: Key IR Absorption Bands for Thiourea and Sulfonyl-Containing Compounds

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H (Thiourea) Stretching 3400 - 3100
C-H (Aromatic) Stretching 3100 - 3000
S=O (Sulfonyl) Asymmetric Stretching ~1300
S=O (Sulfonyl) Symmetric Stretching ~1150

Mass spectrometry (MS) is used to determine the molecular weight of the compound, while high-resolution mass spectrometry (HRMS) provides its exact elemental composition. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also offer additional structural information. mendeley.com For phenylthiourea, the molecular ion peak is observed at m/z 152. chemicalbook.com

X-ray Crystallography and Single-Crystal Diffractional Analysis

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the crystalline state, offering precise data on bond lengths, bond angles, and conformation.

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In thiourea derivatives, intermolecular hydrogen bonds are paramount. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the oxygen atoms of the sulfonyl group act as hydrogen bond acceptors.

Stereochemical Aspects and Chiral Recognition in Thiourea Derivatives

While this compound is an achiral molecule, the broader class of thiourea derivatives has garnered significant attention for its applications in stereochemistry, particularly in the realm of chiral recognition. nih.govwikipedia.org The core thiourea functional group is planar, but the introduction of chiral substituents to its nitrogen atoms can yield chiral molecules with significant utility in asymmetric synthesis and enantioselective recognition. nih.gov

The efficacy of chiral thiourea derivatives as agents for chiral recognition is rooted in their capacity to act as dual hydrogen-bond donors. wikipedia.org This allows them to form transient, non-covalent diastereomeric complexes with chiral substrates. mdpi.com The stability of these complexes often varies between the different enantiomers of a substrate, enabling the thiourea derivative to distinguish between them. nih.gov This principle is fundamental to their application as chiral solvating agents in NMR spectroscopy and as organocatalysts in enantioselective reactions. mdpi.comresearchgate.net

Research into chiral thiourea derivatives has demonstrated that even subtle structural modifications can significantly impact their chiral recognition capabilities. For instance, altering steric hindrance by changing substituents from a phenyl to a 1-naphthyl or a 9-anthracene group can affect both the binding affinity and the degree of enantioselectivity. nih.gov

The development of bifunctional thiourea catalysts, which incorporate both a hydrogen-bonding thiourea moiety and a basic functional group (like an amine), has further expanded their utility. These catalysts can simultaneously activate both the electrophile and the nucleophile in a reaction, leading to high levels of stereocontrol. wikipedia.orgresearchgate.net This dual activation model has been successfully applied to a variety of asymmetric reactions, including Michael additions, aza-Henry reactions, and Strecker reactions. wikipedia.orgresearchgate.net

The enantioselective recognition abilities of various chiral thiourea derivatives have been quantified in numerous studies. The table below presents selected data on the binding and selectivity of different chiral thiourea hosts with various chiral guest molecules, illustrating the potential for fine-tuning these systems for specific recognition tasks.

Enantioselective Recognition by Chiral Thiourea Derivatives
Thiourea HostChiral Guest (Analyte)Selectivity (KL/KD or KS/KR)NotesReference
Anthracene-based thiourea derivative (Host 2)t-Boc Alanine10.4Demonstrates high chiral selectivity through anion-induced binding. acs.org
Threonine-based host (Host 5)Leucine2.10Recognition properties are significantly influenced by the solvent medium. nih.gov
Naphthyl-substituted thiourea (Receptor 20)Mandelate1.64Highlights the effect of steric hindrance on recognition. nih.gov
Anthracene-substituted thiourea (Receptor 22)Mandelate1.38Reduced binding affinity and enantioselectivity compared to the naphthyl analog. nih.gov

Furthermore, the crystallization behavior of chiral thiourea derivatives has also been a subject of study. Spontaneous resolution via preferential crystallization has been observed, where molecules of the same chirality preferentially bind to each other in the crystal lattice, leading to an enrichment of enantiomers. rsc.orgrsc.org This self-recognition in the solid state is driven by thermodynamic stability and specific supramolecular interactions. rsc.org

Computational Chemistry and Theoretical Studies on 1 4 Methylsulfonyl Phenyl Thiourea

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational tools used to understand the behavior of molecules and their interactions over time. researchgate.netmdpi.comnih.gov These simulations are particularly useful for studying complex biological systems, predicting how a ligand like 1-(4-(Methylsulfonyl)phenyl)thiourea might behave in a physiological environment. researchgate.net By simulating the motion of atoms and molecules, researchers can gain a deeper understanding of the dynamic nature of ligand-receptor interactions and the stability of molecular complexes. mdpi.comnih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of thiourea (B124793) derivatives reveals that the thiourea moiety [R-NH-C(S)-NH-R'] can adopt different conformations due to rotation around the C-N single bonds. researchgate.net Generally, 1-acylthioureas tend to adopt a trans-cis geometry in their thiourea unit, which can be stabilized by intramolecular hydrogen bonds. researchgate.net

For thiourea and its derivatives, the heavy atoms of the core structure are often nearly planar. mst.edu However, substitution on the nitrogen atoms can introduce non-planarity. researchgate.net In the case of this compound, the key conformational features would include the orientation of the phenyl ring relative to the thiourea plane and the rotational freedom of the methylsulfonyl group. Crystal structure analysis of related compounds, such as 3-benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea, shows significant dihedral angles between the aromatic rings and the central thiourea pseudo-ring, indicating a twisted or helical conformation in the solid state. nih.gov Computational studies on similar structures help to map the potential energy surface and identify low-energy, stable conformers that are likely to be present in solution and relevant for biological interactions.

Table 1: Representative Dihedral Angles in a Related Benzoylthiourea (B1224501) Derivative. nih.gov
Torsion AngleValue (°)Description
Benzene (B151609) Ring vs. Pseudo-ring31.76 (8)Describes the twist of the benzoyl group relative to the central thiourea unit.
(Methylsulfanyl)benzene Ring vs. Pseudo-ring54.68 (6)Describes the twist of the substituted phenyl group relative to the central thiourea unit.
Benzene Ring vs. (Methylsulfanyl)benzene Ring85.71 (8)Describes the overall twist between the two aromatic rings.

Molecular docking and MD simulations are instrumental in predicting how a ligand binds to a biological target, such as an enzyme or receptor. researchgate.netnih.gov For thiourea derivatives, the thiourea moiety is a key pharmacophore, capable of forming multiple hydrogen bonds through its N-H donor and C=S acceptor groups. biointerfaceresearch.comnih.gov

In silico studies of sulfonyl thiourea compounds as inhibitors of enzymes like carbonic anhydrase have shown that the sulfonyl thiourea group can penetrate deep into the active site. nih.gov The interactions are often anchored by the coordination of the sulfonamide or a bioisosteric sulfonyl thiourea group with metal ions (e.g., Zn²⁺) in the enzyme's active site. nih.gov

Predicted binding modes for phenylthiourea (B91264) analogues with various receptors highlight the importance of hydrogen bonds and hydrophobic interactions. researchgate.net For this compound, it is predicted that the thiourea N-H groups would act as hydrogen bond donors, while the sulfur atom and the sulfonyl oxygen atoms could act as hydrogen bond acceptors. The phenyl ring provides a scaffold for hydrophobic or π-π stacking interactions with aromatic residues in the binding pocket. biointerfaceresearch.com

Table 2: Common Ligand-Receptor Interactions for Thiourea Derivatives. biointerfaceresearch.comnih.gov
Molecular GroupInteraction TypePotential Interacting Residues
Thiourea N-HHydrogen Bond DonorAspartate, Glutamate, Carbonyl backbones
Thiourea C=SHydrogen Bond AcceptorArginine, Lysine, Histidine
Sulfonyl SO₂Hydrogen Bond Acceptor / Metal CoordinationSerine, Threonine / Zn²⁺, Mg²⁺
Phenyl RingHydrophobic, π-π StackingPhenylalanine, Tyrosine, Tryptophan

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of molecules. mdpi.com These calculations are used to predict a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic characteristics like orbital energies. nih.govsciforum.net

DFT calculations are widely employed to investigate the structural and electronic properties of thiourea derivatives. researchgate.netresearchgate.netmdpi.com Using functionals like B3LYP with appropriate basis sets (e.g., 6-311G), researchers can compute the optimized molecular structure, which provides theoretical values for bond lengths and angles. nih.govsciforum.net

For this compound, DFT would elucidate the electron distribution across the molecule, highlighting the partial charges on atoms. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the sulfur and oxygen atoms of the sulfonyl group and the sulfur atom of the thiourea group are expected to have significant negative partial charges, making them sites for electrophilic attack or hydrogen bond acceptance. Conversely, the amide protons are acidic and carry positive partial charges. nih.gov DFT calculations can also predict spectroscopic properties, such as IR and NMR spectra, which can be compared with experimental data to validate the computational model. sciforum.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net

Table 3: Key Parameters from FMO Analysis and Their Significance. nih.govresearchgate.netresearchgate.net
ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to the ability to donate an electron (nucleophilicity). Higher energy indicates a better electron donor.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to the ability to accept an electron (electrophilicity). Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A larger gap corresponds to a "harder" molecule.
Chemical Softness (S)1 / (2η)The reciprocal of hardness. A "softer" molecule is more polarizable and reactive.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto a unique molecular surface, providing insights into the nature and prevalence of different close contacts that stabilize the crystal structure. For derivatives of thiourea, Hirshfeld surface analysis consistently reveals the critical role of hydrogen bonding and other weak interactions in defining the supramolecular architecture. mdpi.comnih.gov

The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contacts. In the crystal packing of thiourea derivatives, a significant portion of the Hirshfeld surface is typically associated with hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), carbon-hydrogen (C···H), and sulfur-hydrogen (S···H) contacts. nih.govnih.gov The H···H contacts generally represent the largest contribution, indicative of significant van der Waals forces. mdpi.com

The table below, derived from analyses of structurally related compounds, illustrates the typical percentage contributions of the most common intermolecular contacts to the total Hirshfeld surface area.

Intermolecular Contact TypeTypical Contribution (%)Description
H···H40 - 55%Represents van der Waals forces and is the most abundant contact.
O···H / H···O15 - 25%Corresponds to hydrogen bonds involving oxygen, such as N-H···O and C-H···O. Crucial for linking molecules.
C···H / H···C10 - 20%Indicates C-H···π interactions and other weak van der Waals contacts.
S···H / H···S5 - 10%Represents weaker hydrogen bonds involving the sulfur atom of the thiourea group.
Other (C···C, S···C, etc.)< 5%Includes various other minor contacts like π-π stacking.

This quantitative breakdown underscores that while direct hydrogen bonds involving oxygen and sulfur are vital directional forces, the cumulative effect of weaker H···H and C···H contacts provides substantial stabilization to the crystal structure. nih.gov

Theoretical Assessment of Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the standard enthalpy change required to homolytically cleave a specific covalent bond, yielding two radical fragments. wikipedia.org It is a fundamental measure of bond strength. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are widely used to predict BDEs, offering insights into chemical reactivity and stability. nih.gov For a molecule like this compound, BDE calculations can identify the weakest bonds and predict potential sites of radical-induced degradation or metabolic transformation.

The BDE of a bond X-H can be influenced by the stability of the resulting radical (X•). In the context of this compound, the N-H bonds of the thiourea moiety are of particular interest. The stability of the resulting nitrogen-centered radical is influenced by resonance and the electronic nature of the attached phenylsulfonyl group. DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to compute these energies with reasonable accuracy. nih.govresearchgate.net

Key bonds in this compound for BDE analysis include:

N-H bonds in the thiourea group.

C-S bonds linking the phenyl ring to the sulfonyl group and the thiourea group to its nitrogen.

S=O bonds within the methylsulfonyl group.

C-H bonds on the phenyl ring and the methyl group.

Bond TypeChemical EnvironmentTypical BDE (kcal/mol)
Ar-NH-HN-H bond in anilines/ureas85 - 95
C=S(NH₂)-NH-HN-H bond in thiourea90 - 100
Ar-SO₂CH₃Aryl-Sulfur bond70 - 80
ArSO₂-CH₃Sulfur-Methyl bond65 - 75
S=OSulfoxide/Sulfone~128

Note: These are representative values and the actual BDEs for the title compound may vary based on its specific electronic and structural properties.

These theoretical assessments are crucial for understanding the compound's antioxidant potential, as a lower N-H BDE can facilitate hydrogen atom transfer to radical species.

In Silico Approaches for Biological Activity Prediction and Target Identification

In silico methods are indispensable in modern drug discovery for predicting the biological activities of novel compounds and identifying their potential molecular targets, thereby reducing the time and cost associated with experimental screening. For thiourea derivatives, these computational approaches have been widely used to explore potential therapeutic applications, including anticancer, antifungal, and enzyme inhibitory activities. jppres.comresearchgate.net

One of the primary in silico techniques is molecular docking . This method predicts the preferred orientation of a ligand (the compound) when bound to a target protein. By calculating a "binding score" or "binding energy," docking can estimate the affinity and interaction patterns between the compound and the active site of a known biological target. nih.gov For thiourea derivatives, targets such as epidermal growth factor receptor (EGFR), tyrosinase, and various kinases have been investigated. jppres.commdpi.com The predicted binding modes often reveal key hydrogen bonds and hydrophobic interactions between the thiourea moiety, the phenylsulfonyl group, and amino acid residues in the target's active site. researchgate.net

Another approach is target prediction , which utilizes databases that correlate chemical structures with known biological targets. Algorithms like SwissTargetPrediction use the principle of chemical similarity, suggesting that a compound is likely to interact with the targets of its most structurally similar known ligands. mdpi.com This can propose novel mechanisms of action or identify potential off-target effects.

Finally, ADME (Absorption, Distribution, Metabolism, Excretion) prediction models are used to evaluate the drug-likeness of a compound. nih.gov These models assess properties like oral bioavailability and compliance with established guidelines such as Lipinski's Rule of Five, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov

The following table summarizes potential biological targets for thiourea-containing compounds that have been identified or investigated using in silico methods.

Potential Protein Target ClassSpecific ExamplesPredicted Therapeutic AreaIn Silico Method Used
KinasesEGFR, VEGFR, B-RafAnticancerMolecular Docking
OxidoreductasesTyrosinase, SIRT1Dermatology, AnticancerMolecular Docking
Heat Shock ProteinsHSP90AnticancerMolecular Docking
HydrolasesAcetylcholinesterase (AChE)Neurodegenerative DiseasesMolecular Docking, QSAR
VariousMultiple potential targetsVariousTarget Prediction Databases

These computational studies guide further experimental validation and are instrumental in elucidating the structure-activity relationships of compounds like this compound.

Structure Activity Relationship Sar Studies of 1 4 Methylsulfonyl Phenyl Thiourea and Its Derivatives

Correlations Between Thiourea (B124793) Core Modifications and Biological Activity

A fundamental aspect of the SAR of thiourea-based compounds involves understanding the role of the thiocarbonyl (C=S) group itself. A common investigative approach is to compare the biological activity of thiourea derivatives with their direct urea (B33335) (C=O) analogs. Numerous studies have demonstrated that the substitution of the oxygen atom in a urea moiety with a sulfur atom to form a thiourea often enhances biological potency. biointerfaceresearch.commdpi.com

The thiourea group's sulfur atom, being less electronegative than oxygen, alters the electronic distribution and hydrogen-bonding capabilities of the N-H protons. This increased acidity and stronger hydrogen bond-donating capacity can lead to more effective interactions with biological targets. nih.gov For instance, in the development of anticancer agents, replacing a urea core with thiourea has been shown to significantly boost antiproliferative activity. biointerfaceresearch.com One study found a 1,3-bis(4-(trifluoromethyl)phenyl)thiourea derivative to be profoundly more effective in reducing the proliferation of the A549 lung cancer cell line (IC₅₀ value of 0.2 µM) compared to its urea counterpart (IC₅₀ of 22.8 µM). biointerfaceresearch.com Molecular docking studies suggested this difference was due to the thiourea's stronger binding affinity within a key hydrophobic pocket and its ability to form a critical hydrogen bond. biointerfaceresearch.com

This trend is observed across different therapeutic targets. A separate investigation into novel anticancer agents found that 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives were consistently more active than the corresponding urea compounds. biointerfaceresearch.com

Impact of Substitutions on the 4-(Methylsulfonyl)phenyl Moiety on Pharmacological Profiles

The 4-(methylsulfonyl)phenyl group is a key component that significantly influences the pharmacological profile of the parent compound. The sulfonyl group (SO₂) is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which can anchor the molecule within a receptor's active site. Modifying this phenyl ring with additional substituents can fine-tune the electronic properties, steric profile, and lipophilicity of the entire molecule, thereby altering its biological activity.

Research into novel antimicrobial agents has explored this strategy. A series of acylthiourea derivatives were synthesized from a 2-chloro-4-(methylsulfonyl)benzoyl chloride precursor. This introduced a chloro substituent ortho to the acylthiourea linkage on the methylsulfonylphenyl ring. These resulting 2-chloro-4-(methylsulfonyl)-N-(arylcarbamothioyl) benzamides were screened for antimicrobial activity against various bacteria and fungi. The study demonstrated that the presence of the chloro group, in conjunction with the methylsulfonyl group, on the phenyl ring was compatible with potent antimicrobial activity, leading to the identification of promising lead compounds for further development.

Influence of Remote Substituents (e.g., A-region, C-region) on Receptor Binding and Antagonism

In many N,N'-disubstituted thiourea structures, the molecule can be conceptually divided into regions. For a molecule like 1-(A-region)-3-(C-region)thiourea, the "A-region" and "C-region" refer to the substituent groups on either side of the thiourea core. For derivatives of 1-(4-(methylsulfonyl)phenyl)thiourea, the 4-(methylsulfonyl)phenyl group would constitute one region, while the other nitrogen substituent would be the remote region. The nature of this remote substituent is crucial for receptor affinity and function (agonist vs. antagonist activity).

SAR studies on thiourea analogues as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists have provided detailed insights into the role of these remote regions. In a series of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues, the 4-(methylsulfonylamino)benzyl moiety represents the core C-region, while the N-(4-t-butylbenzyl) group is the remote A-region. Investigations into modifications of this A-region revealed that substitutions on its phenyl ring significantly impacted antagonist potency. Specifically, the introduction of a halogen at the 2-position of the benzyl (B1604629) ring led to enhanced antagonism compared to the unsubstituted prototype, highlighting that even subtle electronic and steric changes in a remote part of the molecule can have a profound effect on its interaction with the receptor.

Stereochemical Determinants in Structure-Activity Relationships

Chirality plays a pivotal role in the interaction between small molecules and biological macromolecules, which are themselves chiral. When a stereocenter is introduced into a thiourea derivative, the resulting enantiomers can exhibit markedly different biological activities, a phenomenon known as stereoselectivity. nih.gov

This principle has been clearly demonstrated in SAR studies of antiviral thiourea compounds. nih.gov Research on chiral thiourea derivatives as anti-HIV agents showed that the stereochemistry of substituents significantly affects their potency. For certain chiral thiourea compounds, the L-configured amino acid derivatives displayed superior activity compared to their D-enantiomer counterparts. This indicates that the specific three-dimensional arrangement of atoms is critical for optimal binding to the biological target, which in this case was related to the inhibition of the tobacco mosaic virus (TMV) capsid protein polymerization. researchgate.net The precise spatial orientation of the chiral moiety dictates the strength and geometry of interactions within the binding site, leading to one enantiomer being a much more effective inhibitor than the other. nih.govresearchgate.net

Biological Activities and Mechanistic Investigations in Vitro Studies

Antimicrobial Activities

The antimicrobial spectrum of 1-(4-(Methylsulfonyl)phenyl)thiourea and its derivatives has been explored against a variety of pathogenic microorganisms, including bacteria and fungi.

Thiourea (B124793) derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Studies on various thiourea derivatives have consistently shown efficacy against strains like Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Enterococcus faecalis. For instance, a thiourea derivative, TD4, exhibited potent activity against these Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 µg/mL. nih.gov The proposed mechanism for some derivatives involves the disruption of the bacterial cell wall. nih.gov

In contrast, the efficacy of thiourea derivatives against Gram-negative bacteria is generally limited. nih.gov The outer membrane of Gram-negative bacteria often acts as a barrier, preventing the entry of many antibacterial agents. For many thiourea compounds, the MIC values against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa are significantly higher, often exceeding 256 µg/mL, indicating a lack of effective activity. nih.gov A study on 2-chloro-4-(methylsulfonyl)phenyl containing acylthiourea derivatives showed that these compounds were screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Derivative ClassBacterial StrainMIC (µg/mL)Reference
Thiourea Derivative (TD4)Staphylococcus aureus (MRSA)2-16 nih.gov
Thiourea Derivative (TD4)Staphylococcus epidermidis2-16 nih.gov
Thiourea Derivative (TD4)Enterococcus faecalis2-16 nih.gov
Thiourea Derivative (TD4)Gram-Negative Bacteria>256 nih.gov

The antifungal potential of thiourea derivatives has been investigated against various fungal pathogens. Certain derivatives have shown potent inhibitory activity against Candida species, including Candida albicans and Candida glabrata. mdpi.com The mechanism of antifungal action is thought to involve the disruption of fungal cell wall biosynthesis and biofilm formation. mdpi.com Research on four thiourea derivatives of 2-thiophenecarboxylic acid demonstrated notable inhibitory effects on the growth of Candida auris biofilms and microbial adherence. mdpi.comnih.gov

Derivative ClassFungal StrainActivityReference
Thiourea derivatives of 2-thiophenecarboxylic acidCandida aurisNotable inhibitory effect on biofilm growth and adherence mdpi.comnih.gov
General Thiourea DerivativesCandida albicans, Candida glabrataPotent inhibitory activity mdpi.com

Bacterial biofilms pose a significant challenge in treating chronic infections. Thiourea derivatives have emerged as potential agents to combat biofilm formation. Certain derivatives have been shown to effectively inhibit the formation of biofilms by both methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov The anti-biofilm activity is a crucial aspect of their antimicrobial potential, as it targets the protective matrix that shields bacteria from antibiotics and host immune responses.

Mycobacterium tuberculosis, the causative agent of tuberculosis, is a major global health threat. Phenylthiourea (B91264) derivatives have been identified as a promising class of compounds with activity against intracellular M. tuberculosis. nih.gov A study on various isonicotinyl hydrazones, prepared from 1-(4-acetylphenyl)-3-[(4-sub)phenyl]thiourea, revealed potent antimycobacterial activity against both sensitive and isoniazid-resistant strains of M. tuberculosis. nih.gov Specifically, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea was found to be highly potent, with a minimum inhibitory concentration of 0.49 µM against M. tuberculosis H37Rv. nih.gov

DerivativeMycobacterial StrainMIC (µM)Reference
1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thioureaMycobacterium tuberculosis H37Rv0.49 nih.gov
1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thioureaINH-resistant M. tuberculosis0.49 nih.gov

Antiviral Activities

The antiviral properties of thiourea derivatives have been evaluated against a range of viruses, demonstrating their potential as broad-spectrum antiviral agents.

Research has shown that certain thiourea derivatives can inhibit the replication of various RNA and DNA viruses.

Dengue virus: While some phenyl derivatives have shown activity against Dengue virus (DENV), the replacement of a phenyl ring with a phenylsulfonyl group in certain pyrazole (B372694) derivatives completely abolished the activity against DENV-2. frontiersin.org This highlights the critical role of specific structural features in antiviral efficacy.

HIV-1: A series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas were synthesized and evaluated for their anti-HIV activity. nih.gov One of the compounds was able to block HIV replication with an IC₅₀ value of 54.9 µg/mL against HIV-1. nih.gov Another study on thiourea derivatives of 1,3-thiazole reported that one compound showed activity against HIV-1. nih.gov

Coxsackievirus: N-phenyl-N'-aryl or alkylthiourea derivatives have been identified as inhibitors of Coxsackievirus B1 multiplication in vitro. nih.govnih.gov Further studies on thiourea derivatives of 1,3-thiazole also demonstrated activity against Coxsackievirus type B5 for one of the synthesized compounds. nih.gov

Derivative ClassVirusIC₅₀Reference
1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureasHIV-1 (IIIB)54.9 µg/mL nih.gov
Thiourea derivatives of 1,3-thiazoleHIV-1- nih.gov
Thiourea derivatives of 1,3-thiazoleCoxsackievirus B5- nih.gov

Enzyme Inhibition Studies

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of diseases caused by bacteria like Helicobacter pylori. wikipedia.orgnih.govnih.gov While numerous urea and thiourea derivatives have been synthesized and evaluated for their urease inhibitory potential, a comprehensive search of scientific literature did not yield specific studies detailing the in vitro urease inhibition activity or IC50 values for this compound. nih.gov

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. unipi.itresearchgate.net Under hyperglycemic conditions, the activation of this pathway is linked to the development of long-term diabetic complications. biomedpharmajournal.orgmdpi.commdpi.com Consequently, aldose reductase inhibitors are of significant therapeutic interest. units.itnih.govnih.gov Despite the broad investigation into various chemical scaffolds for aldose reductase inhibition, specific experimental data on the inhibitory activity of this compound against this enzyme could not be located in published research.

Laccases are copper-containing oxidoreductases found in fungi, plants, and bacteria, with a wide range of applications in biotechnology and bioremediation due to their ability to oxidize various phenolic and non-phenolic compounds. nih.govbiotechrep.irnih.govmdpi.com The study of laccase inhibitors is relevant for controlling their activity in various applications. nih.govmdpi.comresearchgate.net However, a review of available scientific studies indicates a lack of specific research focused on the laccase inhibitory properties of this compound.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.netnih.govmdpi.com They are established therapeutic targets for various conditions. tubitak.gov.tr Studies have explored libraries of related compounds, such as 4-sulfamoylphenylthioureas, for their potential as CA inhibitors. nih.govnih.govmdpi.com These compounds, bearing a sulfamoyl group (-SO2NH2), are structurally distinct from this compound, which contains a methylsulfonyl group (-SO2CH3). Specific in vitro inhibition data for this compound against any carbonic anhydrase isoforms were not found in the available literature.

A thorough search of scientific databases did not yield specific in vitro studies investigating the inhibitory activity of this compound against other specific enzyme targets.

Receptor Antagonism and Modulation

The interaction of small molecules with cellular receptors is a cornerstone of pharmacological research. While thiourea-containing compounds have been explored for their activity on various receptors, specific data for this compound is limited. For instance, studies have investigated structurally related but distinct molecules, such as N'-[4-(methylsulfonylamino)benzyl]thiourea analogues, as antagonists for the vanilloid receptor (TRPV1). nih.govnih.gov However, these compounds differ in the linker between the methylsulfonyl group and the thiourea core. A comprehensive literature search did not reveal specific in vitro studies detailing the receptor antagonism or modulation properties of this compound on any specific receptor. nih.govbiorxiv.orgnih.gov

Data Tables

A search of the scientific literature did not yield specific quantitative data (e.g., IC50, Ki) for the enzyme inhibition or receptor antagonism of this compound. Therefore, no data tables can be presented.

TRPV1 Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a well-established target for novel analgesics. The thiourea moiety is a recognized pharmacophore in the development of TRPV1 antagonists. Research into a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides, which share the methylsulfonylphenyl group, has demonstrated potent TRPV1 antagonism. While this does not directly implicate this compound, the structural similarity suggests a potential for interaction with the TRPV1 receptor. The core thiourea structure is known to participate in crucial hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. Molecular modeling of related compounds indicates that the methylsulfonylamino group can form key interactions, further supporting the possibility of TRPV1 antagonistic activity. However, without direct experimental data for this compound, its specific activity at the TRPV1 receptor remains to be elucidated.

Other Receptor Systems (e.g., 5-HT2 Receptors for CNS Activity)

The 5-HT2 family of serotonin (B10506) receptors, particularly the 5-HT2A subtype, are significant targets for therapeutic agents aimed at treating central nervous system (CNS) disorders. Studies on various 1,3-disubstituted thiourea derivatives have revealed significant affinity for 5-HT2A receptors. Molecular docking studies of these derivatives with a homology model of the 5-HT2A receptor have highlighted the critical role of the thiourea group in forming hydrogen bonds with key amino acid residues, such as Asp155 and Tyr370, as well as engaging in π-π stacking interactions with residues like Phe339. The presence of the phenyl and thiourea moieties in this compound suggests a potential for similar interactions. However, the influence of the methylsulfonyl substituent on the phenyl ring on the binding affinity and functional activity at 5-HT2 receptors has not been specifically determined for this compound. Therefore, its CNS activity via this pathway is speculative and requires direct experimental validation.

Elucidation of Proposed Mechanisms of Action

Cellular Membrane Integrity Disruption

At present, there is no direct in vitro evidence to suggest that this compound disrupts cellular membrane integrity. Studies on other thiourea derivatives have shown varied effects, with some demonstrating cytotoxic properties that could be linked to membrane disruption, while others show no such activity. The specific impact of the 4-(methylsulfonyl)phenyl substituent on the lipophilicity and membrane-interacting properties of the thiourea scaffold has not been reported.

Generation of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a known mechanism of action for some classes of chemical compounds. In the context of thiourea derivatives, their potential to induce oxidative stress has been a subject of interest. However, in vitro studies specifically measuring ROS generation as a direct consequence of exposure to this compound are currently unavailable. The cellular redox environment is complex, and the pro-oxidant or antioxidant potential of a compound is highly dependent on its specific chemical structure and the biological system being studied.

Specific Molecular Interactions with Biological Targets (e.g., Hydrogen Bonding, Hydrophobic Interactions, Metal Chelation)

The thiourea functional group is a versatile hydrogen bond donor and acceptor, a characteristic that underpins its interaction with a wide range of biological targets. The two N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. Furthermore, the phenyl ring in this compound can participate in hydrophobic and π-π stacking interactions with aromatic residues within protein binding sites.

The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence on the phenyl ring can influence the electronic distribution of the entire molecule, potentially modulating the strength of hydrogen bonds formed by the thiourea group and the hydrophobic character of the phenyl ring.

While metal chelation is a known property of some sulfur-containing compounds, there is no specific in vitro evidence to suggest that this compound acts as a significant metal chelator.

Molecular docking studies on a structurally related compound, 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, with the cyclooxygenase-2 (COX-2) enzyme have identified potential interactions within the binding site. Although this is a different heterocyclic system, it shares the 4-(methylsulfonyl)phenyl moiety, suggesting this group can be accommodated within enzymatic active sites.

Interaction TypePotential Moieties Involved in this compound
Hydrogen Bonding Thiourea (-NH-C(S)-NH-), Methylsulfonyl (-SO2CH3)
Hydrophobic Interactions Phenyl ring
π-π Stacking Phenyl ring

Potential Research Applications and Future Directions

Application as Precursors for Novel Heterocyclic Synthesis

Thiourea (B124793) and its derivatives are well-established as versatile precursors in the synthesis of a wide array of heterocyclic compounds. The thiourea moiety, with its reactive nitrogen and sulfur atoms, can participate in various cyclization reactions to form rings of different sizes and functionalities. These heterocyclic products are often associated with a broad spectrum of biological activities. mdpi.com

The general reactivity of thioureas makes them valuable starting materials for synthesizing heterocycles such as thiazoles, pyrimidines, and thiadiazines. For instance, the reaction of thiourea derivatives with α-haloketones is a classic method for the synthesis of aminothiazoles. Similarly, condensation reactions with β-dicarbonyl compounds can yield pyrimidine (B1678525) derivatives. nih.gov While specific examples detailing the use of 1-(4-(methylsulfonyl)phenyl)thiourea in such synthetic schemes are not extensively documented, its chemical nature suggests it would be a viable substrate for these transformations. The presence of the electron-withdrawing methylsulfonyl group could influence the reactivity of the thiourea moiety and the properties of the resulting heterocyclic products, a prospect that warrants further investigation.

Future research could systematically explore the reactions of this compound with a variety of bifunctional reagents to generate novel libraries of heterocyclic compounds. The resulting molecules could then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents.

Development as Chemical Probes for Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. nih.gov These tools are invaluable for dissecting complex biological pathways and for the initial stages of drug discovery. amazonaws.com An ideal chemical probe exhibits high potency, selectivity, and a well-understood mechanism of action.

While this compound has not been explicitly developed as a chemical probe, its structural characteristics suggest potential in this area. The thiourea functional group is known to interact with various biological macromolecules. To be utilized as a chemical probe, the compound would need to demonstrate specific binding to a particular biological target. This would typically be identified through screening assays against a panel of proteins or by observing a specific phenotypic change in cells that can be linked to a particular pathway.

Future work in this area would involve screening this compound and its close analogs against diverse biological targets to identify any specific interactions. Should a potent and selective interaction be discovered, the molecule could be further optimized and potentially modified with reporter tags (e.g., fluorescent dyes or biotin) to facilitate the study of its target's function and localization within the cell.

Exploration of Additional Biological Targets and Therapeutic Areas

The thiourea scaffold is present in a wide range of biologically active molecules, including compounds with anticancer, antiviral, antibacterial, and anti-inflammatory properties. mdpi.com This suggests that this compound and its derivatives could have potential therapeutic applications.

A study on N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues, which share a similar methylsulfonylphenylamine substructure, identified them as potent and stereospecific antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov This receptor is involved in pain sensation, and its antagonists are being investigated as potential analgesics. This finding suggests that the broader class of thioureas containing a methylsulfonylphenyl moiety may have an affinity for this or related biological targets.

Future research should involve broad-spectrum biological screening of this compound to identify potential therapeutic areas. This could include assays for anticancer activity against various cell lines, antimicrobial activity against a panel of pathogens, and anti-inflammatory activity in relevant models. Should any promising activity be identified, further studies to determine the mechanism of action and specific biological targets would be warranted.

Rational Design and Synthesis of Advanced Thiourea Analogs for Enhanced Activity

Once a promising biological activity is identified for this compound, the principles of medicinal chemistry and rational drug design can be applied to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how modifications to the chemical structure affect biological activity. nih.gov

For instance, modifications could be made to the phenyl ring, such as the introduction of different substituents at various positions, to explore their effect on activity. The thiourea linker itself could also be altered, for example, by N-alkylation or by incorporating it into a more rigid cyclic structure. The methylsulfonyl group could also be replaced with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.

A systematic SAR study would involve the synthesis and biological evaluation of a library of analogs. The data from these studies would guide the design of next-generation compounds with enhanced therapeutic potential. For example, if the compound is found to have anticancer activity, analogs would be designed to maximize cytotoxicity towards cancer cells while minimizing effects on healthy cells. nih.govmdpi.com

Synergistic Integration of Computational and Experimental Methodologies in Research

The integration of computational and experimental approaches can significantly accelerate the research and development process for compounds like this compound. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how the compound and its analogs might bind to a specific biological target. nih.gov These predictions can help to prioritize which analogs to synthesize and test experimentally, saving time and resources.

For example, if a biological target for this compound is identified, a computational model of the target's binding site can be created. Virtual screening of a library of potential analogs could then be performed to identify those with the highest predicted binding affinity. These high-scoring candidates would then be synthesized and evaluated in experimental assays to validate the computational predictions.

This iterative cycle of computational prediction and experimental validation is a powerful strategy for the rational design of new molecules. By combining these methodologies, researchers can gain a deeper understanding of the molecular interactions that govern biological activity and more efficiently develop advanced analogs of this compound with improved properties.

Q & A

Q. What are the established synthetic routes for 1-(4-(Methylsulfonyl)phenyl)thiourea, and how can reaction conditions be optimized?

The synthesis typically involves the reaction of 4-(methylsulfonyl)aniline with thiophosgene or ammonium thiocyanate under controlled conditions. For example, analogous thiourea derivatives (e.g., 1-(4-fluorophenyl)thiourea) are synthesized by treating substituted benzoylisothiocyanates with ammonia in acetone under reflux, followed by recrystallization . Optimization includes:

  • Temperature control : Reflux conditions (e.g., 60–80°C) to ensure complete reaction.
  • Solvent selection : Polar aprotic solvents like acetone or ethanol enhance solubility and reaction efficiency.
  • Purification : Recrystallization from methanol or ethanol yields high-purity crystals (>95%) .
  • Yield improvement : Stoichiometric adjustments (e.g., 1:1 molar ratio of amine to thiocarbonyl reagent) minimize side products.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, torsion angles (e.g., C–C–N–C = 44.6°) and intermolecular interactions (N–H···S/F) are quantified .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the thiourea moiety (δ ~10–12 ppm for N–H protons) and methylsulfonyl group (δ ~3.0 ppm for CH3_3) .
  • Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S content .
  • HPLC-MS : Monitors synthetic intermediates and final product purity .

Q. What are the primary research applications of this compound in biological and chemical studies?

  • Enzyme inhibition : Acts as a scaffold for designing inhibitors targeting neuraminidase or proteases due to its hydrogen-bonding capacity .
  • Protein-ligand interaction studies : Used in molecular docking to simulate binding modes with receptors (e.g., HIV protease) .
  • Organocatalysis : Thiourea derivatives facilitate asymmetric synthesis via hydrogen-bond-mediated activation .
  • Material science : Modifies surface properties in corrosion inhibition studies when functionalized with selenide groups .

Advanced Research Questions

Q. How can computational docking tools (e.g., AutoDock Vina) predict the binding affinity of this compound with target proteins?

  • Grid parameterization : AutoDock Vina calculates interaction grids (1 Å spacing) around the protein’s active site to map favorable binding regions .
  • Flexible sidechain modeling : Incorporates receptor flexibility (e.g., HIV protease flaps) using a Lamarckian genetic algorithm .
  • Scoring function : The Vinardo scoring function evaluates hydrogen bonds, hydrophobic contacts, and desolvation effects, achieving RMSD <2 Å in binding pose predictions .
  • Validation : Cross-docking experiments with known ligands (e.g., ritonavir) benchmark accuracy .

Q. How do structural modifications (e.g., substitution at the phenyl ring) alter biological activity or physicochemical properties?

  • Electron-withdrawing groups (e.g., –SO2_2CH3_3): Enhance hydrogen-bond acceptor strength, improving binding to polar residues (e.g., Asp/Glu in enzymes) .
  • Hydrophobic substituents : Increase logP values, enhancing membrane permeability but potentially reducing solubility.
  • Crystallinity : Methylsulfonyl groups promote dense hydrogen-bond networks, improving thermal stability .
  • Case study : Selenide-modified thioureas (e.g., 1-(4-(methylselanyl)phenyl)thiourea) show enhanced corrosion inhibition efficiency (90% at 1 mM) in acidic media .

Q. How can researchers resolve contradictions in reported biological activity data for thiourea derivatives?

  • Standardized assays : Use consistent enzyme inhibition protocols (e.g., fixed pH, temperature) to minimize variability .
  • Structural validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
  • Dose-response curves : Calculate IC50_{50} values across multiple replicates to assess reproducibility .
  • Computational reconciliation : Compare docking results with experimental data to identify false positives/negatives .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiourea group.
  • Docking studies : Use multi-threaded AutoDock Vina to reduce runtime by 70% on multicore systems .
  • Data interpretation : Cross-reference crystallographic data (e.g., CCDC entries) with docking results to validate binding hypotheses .

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